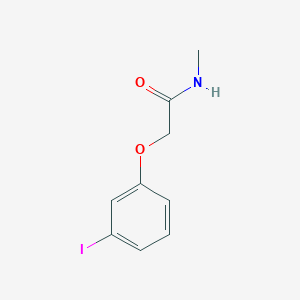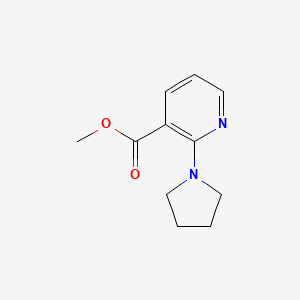
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide, also known as DEET, is a chemical compound that has been widely used as an insect repellent since the 1950s. It is a colorless, oily liquid with a slightly sweet odor and is commonly used in sprays, lotions, and other topical insect repellent products. DEET is highly effective in repelling a variety of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The mechanism of action of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide may also act as an irritant to the insect's sensory organs, making it less attractive to the insect.
Biochemical and Physiological Effects:
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been shown to have low toxicity in humans and other mammals, but it can cause skin irritation and other adverse effects in some individuals. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is metabolized in the liver and excreted in the urine. It has been shown to have a half-life of approximately 12 hours in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is a highly effective insect repellent, and it has been used in numerous laboratory experiments to study the behavior and physiology of insects. However, N,N-diethyl-1-hydroxynaphthalene-2-carboxamide can be expensive and difficult to obtain in large quantities, and it may not be suitable for all types of experiments.
Orientations Futures
There are several areas of research that could benefit from further study of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. One area of interest is the development of new insect repellent products that are more effective and less toxic than N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. Another area of research is the potential use of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide in the development of new drugs for the treatment of fungal and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide and its effects on the environment.
Méthodes De Synthèse
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide can be synthesized by the reaction of naphthalene-2-carboxylic acid with diethylamine in the presence of a catalyst. The resulting product is then hydrolyzed to form N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. The synthesis of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been extensively studied for its insect repellent properties, but it has also been investigated for other potential applications. For example, N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been shown to have antifungal and antibacterial properties, and it has been used in the development of new drugs. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has also been studied as a potential treatment for head lice infestations.
Propriétés
IUPAC Name |
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16(4-2)15(18)13-10-9-11-7-5-6-8-12(11)14(13)17/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQBZMXTPUPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
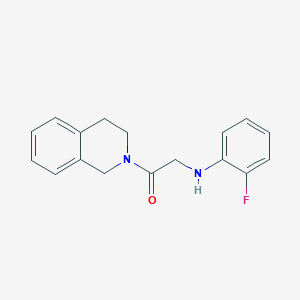
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)

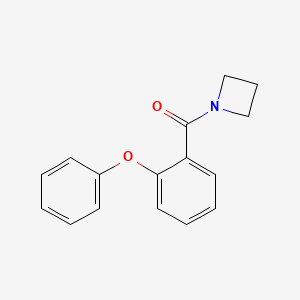
![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

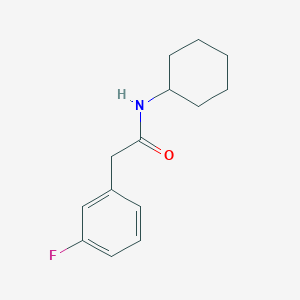
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
